molecular formula C19H27N3O2 B3809438 4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one

4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one

Cat. No. B3809438
M. Wt: 329.4 g/mol
InChI Key: YRYVPKJMQJPQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one, commonly known as BPPOP, is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. BPPOP is a piperidine derivative that possesses a unique chemical structure, making it an interesting target for drug discovery and development. In

Mechanism of Action

The mechanism of action of BPPOP is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist. Dopamine D3 receptors are involved in the regulation of reward and motivation pathways in the brain, and their blockade has been shown to reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects
BPPOP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. BPPOP has also been shown to reduce the levels of corticosterone, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

BPPOP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit consistent effects across different animal models. However, BPPOP also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret its effects.

Future Directions

There are several future directions for research on BPPOP. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in human clinical trials. Additionally, BPPOP could be used as a tool for studying the dopamine D3 receptor and its role in reward and motivation pathways in the brain.

Scientific Research Applications

BPPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BPPOP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-10-22-14-17(13-18(22)23)20-16-8-11-21(12-9-16)19(24)15-6-4-3-5-7-15/h3-7,16-17,20H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYVPKJMQJPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.